9-Allyl-2-chlorothioxanthen-9-ol
Overview
Description
9-Allyl-2-chlorothioxanthen-9-ol is a chemical compound with the molecular formula C16H13ClOS and a molecular weight of 288.79 g/mol . It is a thioxanthene derivative, which is a class of compounds known for their diverse pharmacological activities. This compound is used primarily in research settings and has applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
The primary target of 9-Allyl-2-chlorothioxanthen-9-ol is the central nervous system (CNS) . This compound exerts a depressant action on the CNS, which means it slows down brain activity .
Mode of Action
This compound interacts with its targets in the CNS by potentiating the action of certain drugs such as barbiturates and analgesics . Potentiation refers to the enhancement of the effect of a drug when another drug is concurrently administered. This means that when this compound is present, the effects of barbiturates and analgesics are amplified .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in CNS activity and an enhancement of the effects of certain CNS depressants . Additionally, this compound has been shown to have a hypothermic effect , meaning it can lower body temperature .
Action Environment
For instance, the storage temperature for this compound is recommended to be 2-8°C , suggesting that it may be sensitive to heat.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Allyl-2-chlorothioxanthen-9-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorothioxanthone and allyl bromide.
Allylation Reaction: The allylation of 2-chlorothioxanthone is carried out using allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
9-Allyl-2-chlorothioxanthen-9-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioxanthene derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Various substituted thioxanthenes depending on the nucleophile used.
Scientific Research Applications
9-Allyl-2-chlorothioxanthen-9-ol has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Zuclopenthixol: Another thioxanthene derivative with antipsychotic properties.
Clotrimazole: An antifungal agent with a similar thioxanthene structure.
Anthralin: A compound used in the treatment of psoriasis, also containing a thioxanthene moiety.
Uniqueness
9-Allyl-2-chlorothioxanthen-9-ol is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Its allyl group and chlorine atom contribute to its reactivity and potential biological activities, distinguishing it from other thioxanthene derivatives .
Properties
IUPAC Name |
2-chloro-9-prop-2-enylthioxanthen-9-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClOS/c1-2-9-16(18)12-5-3-4-6-14(12)19-15-8-7-11(17)10-13(15)16/h2-8,10,18H,1,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKIVQFMOWEWHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00954675 | |
Record name | 2-Chloro-9-(prop-2-en-1-yl)-9H-thioxanthen-9-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00954675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33049-88-6 | |
Record name | 2-Chloro-9-(2-propen-1-yl)-9H-thioxanthen-9-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33049-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Allyl-2-chlorothioxanthen-9-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033049886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-9-(prop-2-en-1-yl)-9H-thioxanthen-9-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00954675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-allyl-2-chlorothioxanthen-9-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.679 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is continuous manufacturing with in-line monitoring beneficial for pharmaceutical production?
A1: Continuous manufacturing offers several advantages over traditional batch processing for active pharmaceutical ingredient (API) production, including: [, ]
Q2: How does FT-NIR spectroscopy contribute to the understanding of the 9-Allyl-2-chlorothioxanthen-9-ol dehydration reaction?
A2: FT-NIR spectroscopy provides a non-invasive method for real-time monitoring of the reaction in the mesoscale tubular reactor. [, ] This allows researchers to:
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